Efonidipine hydrochloride ethanolate

Descripción general

Descripción

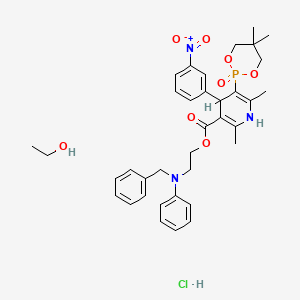

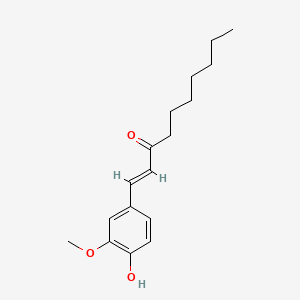

Efonidipine hydrochloride ethanolate (also known as NZ-105) is a novel 1,4-dihydropyridine derivative and a calcium antagonist . It is distinctive as it is a solvate composed of an equimolar adduct of ethanol and efonidipine hydrochloride . It is one of the few cases of solvates marketed as a pharmaceutical drug .

Molecular Structure Analysis

The chemical structure of Efonidipine hydrochloride ethanolate is unique. The phosphonate moiety at the C5 position of the dihydropyridine ring is considered to be important for the characteristic pharmacological profile of the drug . The crystal structure of Efonidipine hydrochloride ethanolate arranges the chloride ion within a basket-type conformation formed by the bulky diphenyl and phosphate groups .Chemical Reactions Analysis

Upon heating, Efonidipine hydrochloride ethanolate first releases ethanol and subsequently forms a decomposition product with the elimination of chloride ions .Physical And Chemical Properties Analysis

Efonidipine hydrochloride ethanolate is a solvate composed of an equimolar adduct of ethanol and efonidipine hydrochloride . Its solid-state properties have been assessed using various methods including thermal analysis, Fourier transform infrared spectroscopy, evolved gas analysis-mass spectrometry, environmental scanning electron microscopy, variable temperature powder X-ray diffraction, and single-crystal X-ray structure analysis .Aplicaciones Científicas De Investigación

Calcium Channel Blocking Activity

Efonidipine hydrochloride monoethanolate has both L-type and T-type calcium channel blocking activity . The R (−)-isomer is very selective for T-type calcium channel, while the S (+)-isomer inhibits the expressed Ca (V)1.2, Ca (V)1.3 and Ca (V)3.1 channel currents almost equally .

Antihypertensive Agent

Efonidipine is a new antihypertensive agent that inhibits both L-type and T-type calcium channels . It was launched in 1995, under the brand name of Landel, and marketed by Shionogi and Co .

Treatment of Hypertension

About 10 and 25% of the population is expected to benefit from drug treatment of hypertension . Efonidipine can be used in the treatment of hypertension, especially in cases where there is no underlying medical illness causing high blood pressure .

Genetic Factors

Hypertension is twice common in a person whose parents are suffering from hypertension, so genetic factors play a key role . Efonidipine can be used in such cases to manage the condition .

Combination with Other Drugs

There is no marketed formulation available in combination of Efonidipine with other drugs, but recently Ajanta Pharma got approval for the combination of Efonidipine with telmisartan in tablet form .

Analytical Methods

Various techniques such as fluorescence spectroscopy and circular dichroism, thermal analysis, Fourier transform infrared spectroscopy, evolved gas analysis, environmental scanning electron microscopy, X-ray diffraction, spectrophotometry, high-performance liquid chromatography, and LC-MS/MS have been used for the determination of Efonidipine in biological samples and pharmaceutical formulations .

Solid Dispersions (SDs)

Efonidipine hydrochloride is a poorly water-soluble drug and, hence, has poor bioavailability . Solid dispersions (SDs) of Efonidipine using Eudragit EPO were prepared using hot-melt extrusion (HME) for the first time .

Quantification in Developed SDs

A simple RP-HPLC method has been developed to quantify Efonidipine in the developed SDs .

Mecanismo De Acción

Target of Action

Efonidipine Hydrochloride Monoethanolate, also known as Efonidipine hydrochloride ethanol or Efonidipine hydrochloride ethanolate, primarily targets L-type and T-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which are essential for various cellular functions, including muscle contraction and neurotransmission .

Mode of Action

Efonidipine inhibits both L-type and T-type calcium channels, leading to vasodilation and decreased automaticity of the heart . By inhibiting the T-type calcium channel activity in SA node cells, Efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, which results in a decrease in heart rate .

Biochemical Pathways

The inhibition of L-type and T-type calcium channels by Efonidipine affects several biochemical pathways. It leads to a decrease in myocardial oxygen demand and an increase in blood flow to the coronary arteries, thereby attenuating myocardial ischemia . Additionally, Efonidipine increases the glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction .

Pharmacokinetics

Efonidipine is lipophilic, allowing it to enter the phospholipid-rich cell membrane and reach the dihydropyridine binding site of the calcium channel targets . It is mainly metabolized in the liver . As an active pharmaceutical ingredient (api), efonidipine has very poor water solubility, which can limit its oral bioavailability .

Result of Action

The molecular and cellular effects of Efonidipine’s action include vasodilation, decreased heart rate, and increased coronary blood flow . These effects contribute to its therapeutic efficacy in treating conditions like hypertension and angina pectoris .

Action Environment

The action, efficacy, and stability of Efonidipine can be influenced by various environmental factors. For instance, its solubility and oral absorption, which are crucial for its bioavailability, can be improved through certain pharmaceutical strategies, such as the use of amorphous solid dispersion .

Propiedades

IUPAC Name |

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N3O7P.C2H6O.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;1-2-3;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBJGZQVVVXCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45ClN3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020150 | |

| Record name | Efonidipine hydrochloride ethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Efonidipine hydrochloride ethanolate | |

CAS RN |

111011-76-8 | |

| Record name | Efonidipine hydrochloride ethanolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efonidipine hydrochloride ethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[phenyl(phenylmethyl)amino]ethyl ester hydrochloride monoethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EFONIDIPINE HYDROCHLORIDE ETHANOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HJ0Q6TMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol](/img/structure/B1663492.png)

![N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B1663493.png)

![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine](/img/structure/B1663494.png)

![(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1663501.png)

![2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid](/img/structure/B1663503.png)

![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)

![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)